molecular formula C9H7FN2 B2813880 4-Fluoroisoquinolin-6-amine CAS No. 2378808-42-3

4-Fluoroisoquinolin-6-amine

Cat. No.: B2813880
CAS No.: 2378808-42-3
M. Wt: 162.167
InChI Key: ZYNQIKGLQNBVRE-UHFFFAOYSA-N
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Description

4-Fluoroisoquinolin-6-amine is a fluorinated derivative of isoquinoline, a nitrogen-containing heteroaromatic compound. Isoquinoline derivatives are known for their significant biological activities and are widely used in pharmaceuticals and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoroisoquinolin-6-amine can be achieved through several methods. One common approach involves the direct introduction of a fluorine atom onto the isoquinoline ring. This can be done using electrophilic fluorination reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions . Another method involves the cyclization of a precursor bearing a pre-fluorinated benzene ring, followed by amination .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of 4-Fluoroisoquinolin-6-amine involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit DNA gyrase and topoisomerase IV, enzymes involved in DNA replication, leading to the stabilization of DNA strand breaks and subsequent cell death . This mechanism is similar to that of fluoroquinolone antibiotics .

Comparison with Similar Compounds

  • 4-Chloroisoquinolin-6-amine
  • 4-Bromoisoquinolin-6-amine
  • 4-Iodoisoquinolin-6-amine

Comparison: Compared to its halogenated analogs, 4-Fluoroisoquinolin-6-amine exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size enhance the compound’s stability, lipophilicity, and bioavailability . These characteristics make this compound a more attractive candidate for pharmaceutical and industrial applications .

Properties

IUPAC Name

4-fluoroisoquinolin-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2/c10-9-5-12-4-6-1-2-7(11)3-8(6)9/h1-5H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYNQIKGLQNBVRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CC(=C2C=C1N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2378808-42-3
Record name 4-fluoroisoquinolin-6-amine
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